molecular formula C6H10N2S B14655763 4-t-Butyl-1,2,3-thiadiazole

4-t-Butyl-1,2,3-thiadiazole

Cat. No.: B14655763
M. Wt: 142.22 g/mol
InChI Key: OEPVZAPYTAHXAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butyl-1,2,3-thiadiazole can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions typically include heating the mixture to facilitate the cyclization process, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Industrial Production Methods: Industrial production of 4-tert-Butyl-1,2,3-thiadiazole may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

4-tert-butylthiadiazole

InChI

InChI=1S/C6H10N2S/c1-6(2,3)5-4-9-8-7-5/h4H,1-3H3

InChI Key

OEPVZAPYTAHXAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSN=N1

Origin of Product

United States

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